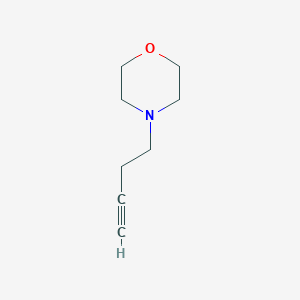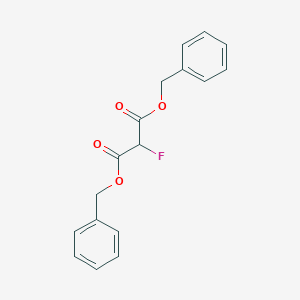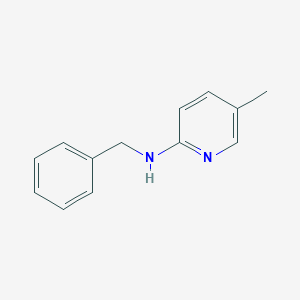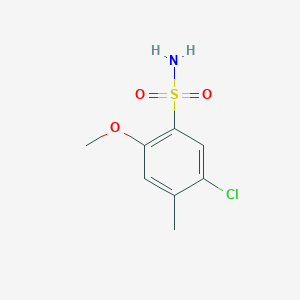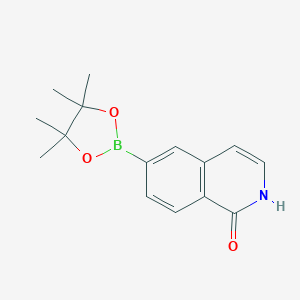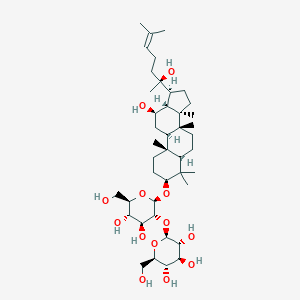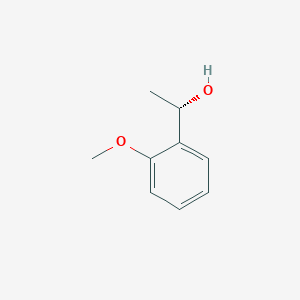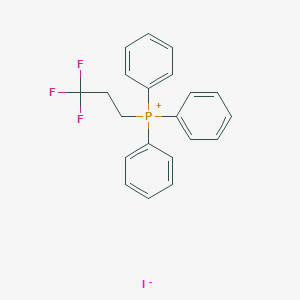
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide
Vue d'ensemble
Description
Triphenylphosphine is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It’s a versatile compound widely used as a reagent in organic synthesis and as a ligand for transition metal complexes .
Synthesis Analysis
Triphenylphosphine can be prepared in the laboratory by treatment of phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .Molecular Structure Analysis
Triphenylphosphine crystallizes in triclinic and monoclinic modifications . In both cases, the molecule adopts a pyramidal structure with a propeller-like arrangement of the three phenyl groups .Chemical Reactions Analysis
Triphenylphosphine undergoes slow oxidation by air to give triphenylphosphine oxide . Sulfonation of PPh3 gives tris(3-sulfophenyl)phosphine, P(C6H4-3-SO3−)3, usually isolated as the trisodium salt .Physical And Chemical Properties Analysis
Triphenylphosphine is a relatively air-stable, colorless crystal at room temperature . It dissolves in non-polar organic solvents such as benzene and diethyl ether .Applications De Recherche Scientifique
Synthesis of 3,3,3-Trifluoropropenyl Compounds
A notable application of compounds related to Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is in the synthesis of 3,3,3-trifluoropropenyl compounds. A study by Kobayashi et al. (2002) describes the simple synthesis of these compounds using TBAF-mediated Horner reaction. This method offers operational simplicity and good yield of the final product, highlighting its usefulness in organic synthesis (Kobayashi et al., 2002).
Preparation of Phosphonium Salt
Kubota and Yamamoto (1992) investigated the preparation of phosphonium salt from (S)-trifluoropropene oxide. This involved reacting (S)-3,3,3-Trifluoropropene oxide with triphenylphosphine in the presence of trifluoroacetic acid, resulting in optically active α-trifluoromethylated allylic alcohols. This study provides insight into the utility of phosphonium salts in synthesizing optically active compounds (Kubota & Yamamoto, 1992).
Chemical Properties and Reactions
The work of Khachikyan (2009) explores the reactions of 2,4-dinitrophenylhydrazones of triphenylphosphonium bromides with aqueous alkali, revealing complex chemical behaviors such as N-alkylation and cleavage. This research sheds light on the chemical properties and potential applications of triphenylphosphonium derivatives in various chemical reactions (Khachikyan, 2009).
Synthesis and Structure of Silver Complexes
In 2016, Sharutin et al. synthesized complexes by reacting alkyl (triphenyl)phosphonium iodides with silver iodide. This study provides valuable insights into the structural and chemical properties of silver complexes involving phosphonium salts, which could be important for material science and catalysis (Sharutin et al., 2016).
Corrosion Inhibition in Acid Media
Mansouri et al. (2016) synthesized tetraphenylphosphonuim iodide, closely related to Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide, and evaluated its effectiveness as a corrosion inhibitor in acid media. This research suggests potential applications of phosphonium salts in industrial corrosion control (Mansouri et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVALOYRFDGPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599267 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
CAS RN |
128622-15-1 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

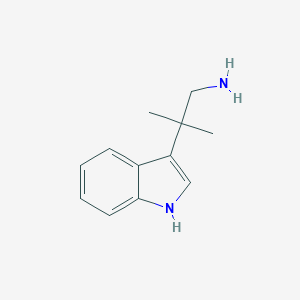
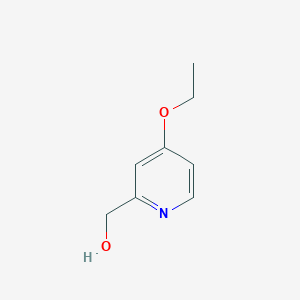
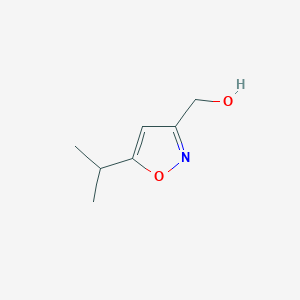
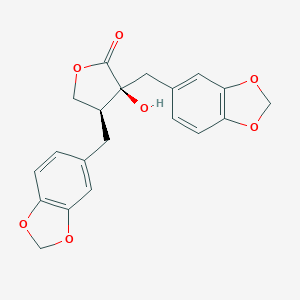
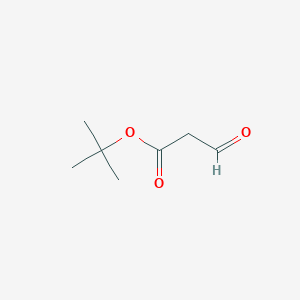
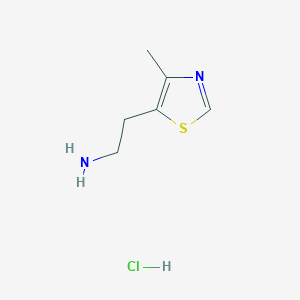
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
